Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)-
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Overview
Description
Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific compound features a pyrimidine ring substituted with a 4-methylphenylthio group at the 5-position and a methylthio group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the condensation of appropriate precursors under controlled conditions. For Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)-, one common synthetic route involves the reaction of 4-methylthiophenol with a suitable pyrimidine precursor in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The specific pathways and targets depend on the biological context and the nature of the substituents on the pyrimidine ring.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4,6-trimethyl-: Another pyrimidine derivative with different substituents.
Pyrimidine, 5-bromo-2-methylthio-: Features a bromine atom at the 5-position instead of a 4-methylphenylthio group.
Pyrimidine, 2,4-dimethylthio-: Contains two methylthio groups at the 2- and 4-positions.
Uniqueness
Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)- is unique due to the presence of both a 4-methylphenylthio group and a methylthio group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61727-20-6 |
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Molecular Formula |
C12H12N2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H12N2S2/c1-9-3-5-10(6-4-9)16-11-7-13-12(15-2)14-8-11/h3-8H,1-2H3 |
InChI Key |
OITPQODJXMMFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2)SC |
Origin of Product |
United States |
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